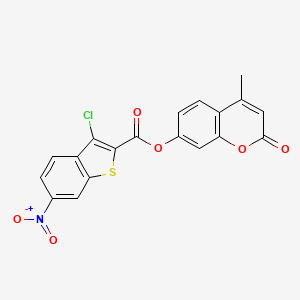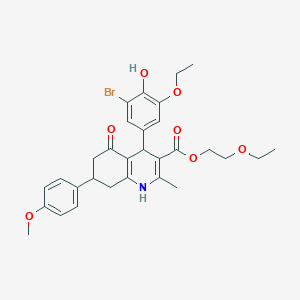
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate, also known as CBNB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate as a research tool is its specificity for cancer cells, which allows for targeted therapy and reduced side effects compared to traditional chemotherapy drugs. However, a limitation of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate. One area of interest is the development of more effective formulations of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate and its potential therapeutic applications in other diseases beyond cancer. Finally, research on the combination of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate with other drugs or therapies may provide new avenues for improving cancer treatment.
Synthesemethoden
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate can be synthesized through a multistep process that involves the reaction of 7-hydroxy-4-methylcoumarin with 3-chloro-6-nitrobenzothiophene-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with acetic anhydride to yield 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been studied for its potential therapeutic applications, particularly as an anticancer agent. Studies have shown that 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClNO6S/c1-9-6-16(22)27-14-8-11(3-5-12(9)14)26-19(23)18-17(20)13-4-2-10(21(24)25)7-15(13)28-18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJRIUQHDRXCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)
![2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B5060849.png)
![N'-{[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5060855.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5060859.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060864.png)
![3-allyl-5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060872.png)

![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)](/img/structure/B5060893.png)
![3-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5060898.png)

![N-(4-butylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5060908.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B5060948.png)
